4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole
Description
4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole is a heterocyclic compound featuring a 3,5-dimethylisoxazole core substituted at the 4-position with a cyclopropylidenepiperidinylmethyl group. This structural combination suggests applications in medicinal chemistry, particularly in targeting proteins with hydrophobic binding pockets.
Properties
IUPAC Name |
4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-14(11(2)17-15-10)9-16-7-5-13(6-8-16)12-3-4-12/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWOBEAVDOFEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(=C3CC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the cyclopropylidene-piperidine intermediate. This intermediate is then reacted with a suitable oxazole precursor under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts and solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogenated derivatives can be formed using halogenating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and halogenating agents such as bromine or chlorine. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated oxazole derivatives. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: It is being investigated for its potential therapeutic properties, including its role as a receptor agonist or antagonist in various biological systems.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in gene expression, protein activity, and cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole Cores
The following compounds share the 3,5-dimethylisoxazole scaffold but differ in substituents, leading to varied physicochemical and biological properties:
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
- Structure : The isoxazole is linked to a sulfonylcytisine group.
- Properties :
4-(2-Azidoethyl)-3,5-dimethylisoxazole
- Structure : Substituted with an azidoethyl group.
- Properties :
- Key Difference : The reactive azide contrasts with the sterically hindered cyclopropylidenepiperidine, limiting direct pharmacological use but enabling modular synthesis .
4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole
Pharmacologically Active Analogues
Several derivatives of 3,5-dimethylisoxazole exhibit bioactivity, highlighting the scaffold’s versatility:
BRD4 Inhibitors
- Example : N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine (PDB ligand in 4WIV) .
- Activity : Inhibits bromodomain-containing protein 4 (BRD4) via π-stacking and hydrophobic interactions.
- Key Difference : The imidazopyrazine extension enhances binding affinity, whereas the target compound’s piperidine group may favor alternative protein targets.
Pyroxasulfone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
